N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide
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Overview
Description
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide is a synthetic organic compound with a complex structure that includes a piperidine ring, a methoxyethyl group, and a phenoxyacetamide moiety
Mechanism of Action
Target of Action
The primary target of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide is the Lipoprotein-associated phospholipase A2 (Lp-PLA2) enzyme . This enzyme plays a crucial role in the formation of atherosclerotic plaques .
Mode of Action
This compound acts as an inhibitor of the Lp-PLA2 enzyme . The Lp-PLA2 enzyme is enriched in the highly atherogenic lipoprotein subfraction of small dense LDL, which is susceptible to oxidative modification . By inhibiting the Lp-PLA2 enzyme, the compound prevents the buildup of fatty streaks, thereby potentially aiding in the treatment of atherosclerosis .
Biochemical Pathways
The inhibition of the Lp-PLA2 enzyme disrupts the formation of lysophosphatidylcholine, a key component in the development of atherosclerotic plaques . This disruption can affect downstream biochemical pathways involved in the progression of atherosclerosis .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of atherosclerotic plaque formation . By inhibiting the Lp-PLA2 enzyme, the compound can potentially slow down or halt the progression of atherosclerosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the preparation of the piperidine intermediate. This can be achieved by reacting 4-piperidone with 2-methoxyethylamine under reductive amination conditions.
Alkylation: The piperidine intermediate is then alkylated with a suitable alkylating agent, such as benzyl chloride, to introduce the benzyl group.
Amidation: The final step involves the reaction of the alkylated piperidine with phenoxyacetyl chloride to form the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine structure.
Biological Studies: The compound can be used to study receptor-ligand interactions, enzyme inhibition, and other biochemical processes.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries, including agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenylacetamide
- N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxypropionamide
Uniqueness
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethyl group enhances solubility, while the phenoxyacetamide moiety provides potential for diverse chemical modifications.
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-21-12-11-19-9-7-15(8-10-19)13-18-17(20)14-22-16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAJYWYUWIAWPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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